An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Nitrobenzyl)pyrrolidine
An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Nitrobenzyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Nitrobenzyl)pyrrolidine is a substituted pyrrolidine derivative of interest in medicinal chemistry and drug discovery. The pyrrolidine ring is a common scaffold in many biologically active compounds, and its substitution allows for the fine-tuning of physicochemical properties to optimize pharmacokinetic and pharmacodynamic profiles. The presence of a 4-nitrobenzyl group introduces specific electronic and steric features that can significantly influence the molecule's behavior in biological systems. Understanding the fundamental physicochemical properties of this compound is therefore a critical first step in its evaluation as a potential drug candidate or a tool for chemical biology research.
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 1-(4-Nitrobenzyl)pyrrolidine. In light of the limited availability of experimental data in the current literature, this guide also offers detailed, field-proven experimental protocols for the determination of these key parameters. This approach is designed to not only summarize existing knowledge but also to empower researchers to generate the necessary data for their specific applications.
Core Physicochemical Properties
A summary of the available and comparative physicochemical data for 1-(4-Nitrobenzyl)pyrrolidine is presented below. It is important to note that while some basic identifiers are confirmed, many of the quantitative parameters are based on predictions or comparisons with structurally related compounds due to a lack of published experimental data for the target molecule.
| Property | Value / Information | Source / Comment |
| IUPAC Name | 1-(4-nitrobenzyl)pyrrolidine | --- |
| CAS Number | 133851-67-9 | [1] |
| Molecular Formula | C₁₁H₁₄N₂O₂ | [1] |
| Molecular Weight | 206.24 g/mol | [1] |
| Chemical Structure | (Structure drawn based on IUPAC name) | |
| Melting Point | Data not available | Comparative: 1-(4-nitrophenyl)pyrrolidine is 167-169 °C[2]. N-benzylpyrrolidine is 125.5-128.0 °C[3]. |
| Boiling Point | Data not available | Predicted values may be obtainable via computational models. |
| Solubility | Expected to have moderate solubility in organic solvents and low solubility in water. | The nitro group and the tertiary amine will influence solubility. |
| pKa (of the conjugate acid) | Data not available | Comparative: The pKa of the conjugate acid of pyrrolidine is 11.27[4]. The pKa of N-benzylpyrrolidine is 9.51[3]. The electron-withdrawing nitro group is expected to lower the pKa relative to N-benzylpyrrolidine. |
| LogP (Octanol-Water Partition Coefficient) | Data not available | Predicted values can be calculated using various software packages. The value is expected to be higher than that of pyrrolidine (0.46)[5]. |
The Significance of Physicochemical Properties in Drug Discovery
The physicochemical properties of a compound are paramount in the early stages of drug discovery as they dictate its absorption, distribution, metabolism, and excretion (ADME) profile.[6]
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Solubility is a critical factor for oral bioavailability. A drug must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Poor aqueous solubility is a major hurdle in drug development.
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pKa determines the ionization state of a molecule at a given pH. The charge of a molecule affects its ability to cross biological membranes, its binding to the target protein, and its solubility.
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Lipophilicity (LogP) describes the partitioning of a compound between a lipid and an aqueous phase. It is a key indicator of a drug's ability to cross cell membranes. However, excessively high lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.
Experimental Protocols for Physicochemical Characterization
The following section details the standard experimental procedures for determining the key physicochemical properties of 1-(4-Nitrobenzyl)pyrrolidine. The rationale behind the choice of these methods is provided to offer insight into best practices in a research and development setting.
Synthesis of 1-(4-Nitrobenzyl)pyrrolidine
A common method for the synthesis of N-benzylpyrrolidines is the nucleophilic substitution of a benzyl halide with pyrrolidine.
Protocol:
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To a solution of pyrrolidine (1.1 equivalents) in a suitable solvent such as acetonitrile or ethanol, add a base such as potassium carbonate (1.5 equivalents).
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Stir the mixture at room temperature and add a solution of 4-nitrobenzyl bromide (1.0 equivalent) in the same solvent dropwise.
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Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
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Partition the residue between water and an organic solvent like ethyl acetate.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain 1-(4-Nitrobenzyl)pyrrolidine.
Causality of Experimental Choices: The choice of a polar aprotic solvent like acetonitrile facilitates the SN2 reaction. The use of a base like potassium carbonate is to neutralize the HBr formed during the reaction. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate. Standard workup and purification techniques are employed to isolate the pure product.
Determination of Melting Point
The melting point is a fundamental physical property that provides information about the purity of a crystalline solid.
Protocol:
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Ensure the synthesized 1-(4-Nitrobenzyl)pyrrolidine is a dry, crystalline solid.
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Pack a small amount of the crystalline sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
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Place the capillary tube in a calibrated melting point apparatus.
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Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Causality of Experimental Choices: A slow heating rate near the melting point is crucial for an accurate determination. A sharp melting range (typically < 2 °C) is indicative of a pure compound.
Determination of Boiling Point
For liquid compounds, the boiling point is a key characteristic.
Protocol:
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Place a small volume (a few milliliters) of the purified liquid 1-(4-Nitrobenzyl)pyrrolidine into a small test tube.
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Invert a capillary tube (sealed at one end) and place it, open end down, into the liquid.
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Attach the test tube to a thermometer and heat the assembly in a heating bath (e.g., a Thiele tube with mineral oil).
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As the liquid heats, a stream of bubbles will emerge from the capillary tube.
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Remove the heat and allow the liquid to cool slowly.
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The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Causality of Experimental Choices: This micro-boiling point method is suitable for small sample quantities. The principle relies on the vapor pressure of the liquid equaling the external pressure at the boiling point.
Determination of Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.
Protocol:
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Add an excess amount of solid 1-(4-Nitrobenzyl)pyrrolidine to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, or various organic solvents) in a sealed vial.
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Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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After equilibration, filter the suspension to remove the undissolved solid.
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Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Prepare a calibration curve with known concentrations of the compound to quantify the solubility.
Causality of Experimental Choices: Using an excess of the solid ensures that a saturated solution is formed. A prolonged equilibration time is necessary to reach thermodynamic equilibrium. Filtration is essential to separate the dissolved and undissolved compound accurately. A sensitive and specific analytical method like HPLC or LC-MS is required for accurate quantification.
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a reliable method for determining the pKa of ionizable compounds.
Protocol:
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Dissolve a known amount of 1-(4-Nitrobenzyl)pyrrolidine in a mixture of water and a co-solvent (e.g., methanol or DMSO) if the compound has low water solubility.
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Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.
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Record the pH as a function of the volume of titrant added.
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The pKa can be determined from the titration curve. The pKa is the pH at which the compound is 50% ionized. This corresponds to the midpoint of the buffer region in the titration curve.
Causality of Experimental Choices: This method directly measures the change in pH upon addition of an acid, allowing for the determination of the equilibrium constant for the protonation of the basic pyrrolidine nitrogen. The use of a co-solvent is a practical consideration for compounds with poor aqueous solubility.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the chemical structure and identity of the synthesized compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Provides information about the number and types of protons in the molecule and their connectivity. For 1-(4-Nitrobenzyl)pyrrolidine, one would expect to see signals for the aromatic protons of the nitrobenzyl group, the benzylic methylene protons, and the protons of the pyrrolidine ring.
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¹³C NMR: Provides information about the carbon skeleton of the molecule.
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Infrared (IR) Spectroscopy:
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Used to identify the presence of specific functional groups. Key expected absorptions for 1-(4-Nitrobenzyl)pyrrolidine would include C-H stretching and bending vibrations for the aromatic and aliphatic portions, and strong characteristic absorptions for the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹).
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Mass Spectrometry (MS):
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Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. The molecular ion peak ([M]⁺ or [M+H]⁺) should correspond to the calculated molecular weight of 206.24 g/mol .
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Conclusion
While a complete experimental physicochemical profile for 1-(4-Nitrobenzyl)pyrrolidine is not yet available in the public domain, this guide provides the foundational knowledge and practical methodologies for its comprehensive characterization. The provided protocols are robust, widely accepted in the field of drug discovery, and will enable researchers to generate the high-quality data necessary to advance their research and development efforts. The insights gained from these physicochemical properties will be invaluable in predicting the in vivo behavior of 1-(4-Nitrobenzyl)pyrrolidine and in guiding the design of future analogues with improved drug-like properties.
References
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PubChem. (n.d.). 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine. Retrieved from [Link]
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PubChem. (n.d.). 1-(Phenylmethyl)pyrrolidine. Retrieved from [Link]
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Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]
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PubChem. (n.d.). 2-Benzylpyrrolidine. Retrieved from [Link]
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PubChem. (n.d.). 1-(4-Nitrophenethyl)pyrrolidine. Retrieved from [Link]
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PubMed. (2015). Growth and characterization of a new organic single crystal: 1-(4-Nitrophenyl) pyrrolidine (4NPY). Retrieved from [Link]
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